molecular formula C16H17NO2 B8597810 2-biphenyl-4-yl-N-methoxy-N-methylacetamide

2-biphenyl-4-yl-N-methoxy-N-methylacetamide

Cat. No. B8597810
M. Wt: 255.31 g/mol
InChI Key: QTAQTNULIAULSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-biphenyl-4-yl-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-biphenyl-4-yl-N-methoxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-biphenyl-4-yl-N-methoxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-17(19-2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

QTAQTNULIAULSN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(biphenyl-4-yl)acetic acid (1 g, 4.7 mmol), N,O-dimethylhydroxylamine hydrochloride (458 mg, 4.7 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (900 g, 4.7 mmol), hydroxybenzotriazole (635 mg, 4.7 mmol), and triethylamine (1.42 g, 14.1 mmol) in dichloromethane (30 mL) was stirred at room temperature overnight. When TLC indicated that 2-(biphenyl-4-yl)acetic acid was consumed, the reaction mixture was diluted with water (30 mL), and extracted with EtOAc (30 mL×3). The combined organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE: EtOAc=8:1) to afford 2-(biphenyl-4-yl)-N-methoxy-N-methylacetamide (1.0 g, yield 83%).
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1 g
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458 mg
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900 g
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635 mg
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1.42 g
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30 mL
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Synthesis routes and methods II

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (550 mg, 5.6 mmol) was added to a mixture of biphenyl-4-ylacetic acid (Aldrich, Cat. #196487) (1 g, 5 mmol), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (2.5 g, 5.6 mmol), and N,N-diisopropylethylamine (1.6 mL, 9.4 mmol) in N,N-dimethylformamide (20 mL). The reaction was stirred for 3 h. at r.t., and was partitioned between water and ethyl acetate. The organic phase was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the crude product, which was purified by Flash chromatography on a silica gel column (EtOAc:Hexane, 1:3 to 1:1) gave 2-biphenyl-4-yl-N-methoxy-N-methylacetamide (0.9 g, 70%) as a white solid. Analytical LCMS (M+H)+: m/z=255.9.
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550 mg
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1 g
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2.5 g
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1.6 mL
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20 mL
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Synthesis routes and methods III

Procedure details

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